molecular formula C10H15NO B13619492 (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol

(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol

Cat. No.: B13619492
M. Wt: 165.23 g/mol
InChI Key: JXVZATODPMOZFU-QMMMGPOBSA-N
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Description

(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-(Dimethylamino)acetophenone using chiral catalysts or reagents to achieve the desired (S)-configuration. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of 2-(Dimethylamino)acetophenone.

    Reduction: Formation of 1-(2-(Dimethylamino)phenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-(Dimethylamino)phenyl)ethan-1-ol: The enantiomer of the (S)-compound, with different stereochemistry.

    2-(Dimethylamino)acetophenone: The ketone precursor used in the synthesis of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol.

    1-(2-(Dimethylamino)phenyl)ethane: The fully reduced form of the compound.

Uniqueness

This compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This chiral nature allows for selective interactions with biological targets and makes it a valuable compound in asymmetric synthesis and chiral studies.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-[2-(dimethylamino)phenyl]ethanol

InChI

InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3/t8-/m0/s1

InChI Key

JXVZATODPMOZFU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1N(C)C)O

Canonical SMILES

CC(C1=CC=CC=C1N(C)C)O

Origin of Product

United States

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